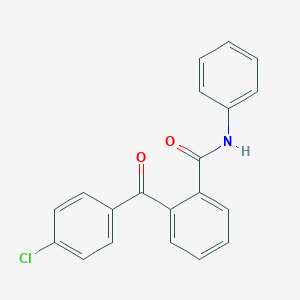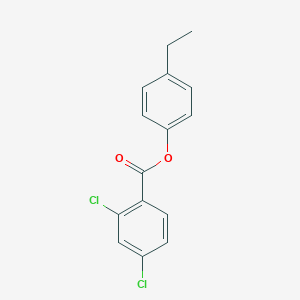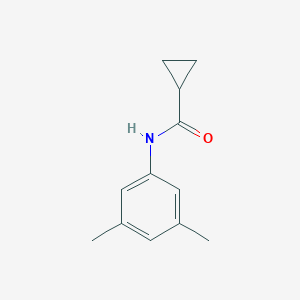
N-(3-chlorophenyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)hexanamide is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.715 g/mol . This compound is characterized by the presence of a hexanamide group attached to a 3-chlorophenyl ring, making it a member of the amide family. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3-chlorophenyl)hexanamide can be synthesized through the reaction of 3-chloroaniline with hexanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chlorophenyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-chlorophenyl)hexanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)hexanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes in bacterial metabolic pathways, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanamide: A simpler amide without the chlorophenyl group.
N-(4-chlorophenyl)hexanamide: Similar structure but with the chlorine atom in the para position.
N-(3-bromophenyl)hexanamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-(3-chlorophenyl)hexanamide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new antimicrobial agents and other therapeutic compounds .
Propriétés
Formule moléculaire |
C12H16ClNO |
|---|---|
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)hexanamide |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8H2,1H3,(H,14,15) |
Clé InChI |
BAUYPJBSRHYPFK-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC(=CC=C1)Cl |
SMILES canonique |
CCCCCC(=O)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)











